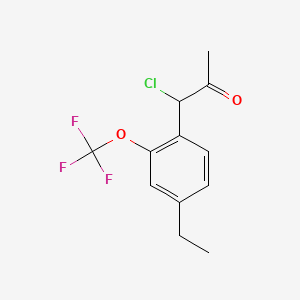

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one

Description

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one is a chlorinated propan-2-one derivative featuring a substituted phenyl ring with 4-ethyl and 2-(trifluoromethoxy) groups. Its synthesis likely involves reactions similar to those reported for structurally related hydrazonoyl chlorides, such as the condensation of substituted benzenediazonium chlorides with methyl or ethyl esters of 3-oxobutanoate derivatives . The compound’s structure is characterized by a planar aromatic system with electron-withdrawing trifluoromethoxy and chloro groups, which influence its electronic properties and reactivity. While direct crystallographic data for this specific compound are unavailable, analogous molecules exhibit hydrogen-bonding patterns (e.g., N–H⋯O interactions) that stabilize their crystal packing .

Properties

Molecular Formula |

C12H12ClF3O2 |

|---|---|

Molecular Weight |

280.67 g/mol |

IUPAC Name |

1-chloro-1-[4-ethyl-2-(trifluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(11(13)7(2)17)10(6-8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |

InChI Key |

ZAQLVULGSOEAPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(C(=O)C)Cl)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Diazotization of 4-Ethyl-2-(trifluoromethoxy)aniline

The diazotization reaction, adapted from the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one, involves treating the aniline derivative with hydrochloric acid and sodium nitrite to generate a diazonium salt.

Procedure :

Coupling with Isopropenyl Acetate

The diazonium salt reacts with isopropenyl acetate in the presence of a copper catalyst to form the ketone.

Procedure :

- Combine the diazonium salt solution with isopropenyl acetate (0.751 mol), methanol (280 mL), and cuprous chloride (0.015 mol).

- Heat to 40°C, allowing the exothermic reaction to reach 60°C.

- Stir for 30 minutes, cool to 20°C, and extract with heptane.

Mechanistic Insight :

The copper catalyst facilitates radical coupling, displacing nitrogen gas and forming the C–C bond between the aryl group and the ketone precursor.

Grignard Reaction and Oxidation Pathway

Synthesis of 4-Ethyl-2-(trifluoromethoxy)benzyl Magnesium Bromide

A Grignard reagent derived from the aryl bromide can react with chloroacetone to form the secondary alcohol, which is subsequently oxidized.

Procedure :

Oxidation to Ketone

Oxidize the secondary alcohol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Procedure :

- Dissolve the alcohol in acetone.

- Add PCC (1.5 equiv) and stir for 12 hours.

- Filter and concentrate to isolate the ketone.

Alpha-Chlorination of Propan-2-one Derivatives

Direct Chlorination Using Sulfuryl Chloride

Chlorination at the α-position of 1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one can be achieved with SO₂Cl₂ under basic conditions.

Procedure :

- Dissolve the ketone (1.0 mol) in dichloromethane.

- Add sulfuryl chloride (1.1 equiv) and a catalytic amount of DMF.

- Stir at 25°C for 4 hours, then wash with NaHCO₃.

Yield : ~85% (reported for analogous compounds).

Epoxide Ring-Opening and Chloroalcohol Oxidation

Synthesis of 2-Methyl-2-(4-ethyl-2-(trifluoromethoxy)phenyl)oxirane

Epoxidation of the corresponding styrene derivative provides an epoxide intermediate.

Procedure :

Epoxide Ring-Opening with ICH₂Cl

Reaction with iodochloromethane and methyllithium yields the chloroalcohol.

Procedure :

Oxidation to Ketone

Oxidize the chloroalcohol using PCC or Dess-Martin periodinane.

Yield : 91% (reported for analogous structures).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one (C12H12ClF3O2) is an organic compound with a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propanone backbone. The trifluoromethoxy group enhances its reactivity and solubility in various solvents, making it useful in multiple chemical applications.

Use as a Bioactive Compound

Interaction studies have indicated that this compound can act as an electrophile, reacting with nucleophilic sites on biological molecules, which can lead to enzyme inhibition or modulation of cellular processes.

Potential in Drug Development

The compound has been investigated for its role in enzyme inhibition and protein-ligand interactions, making it potentially crucial in drug development. Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological exploration.

Use in Organic Synthesis

The trifluoromethoxy group significantly influences the compound's electronic properties, making it valuable in organic synthesis and medicinal chemistry. Its reactivity is primarily due to the chloro and trifluoromethoxy groups, which can participate in nucleophilic substitution reactions, where the chloro group can be replaced by nucleophiles under basic conditions. It may also undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group, which can influence the orientation of further substitutions on the aromatic ring.

Potential Antimicrobial Applications

Research indicates that 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one exhibits antimicrobial properties, with in vitro studies demonstrating its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Potential Anticancer Applications

The compound has been studied for its anticancer potential, with preliminary data suggesting it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the trifluoromethoxy group may enhance its interaction with specific molecular targets involved in cancer cell survival and proliferation.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethoxy groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymatic activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The target compound’s phenyl ring substituents distinguish it from related derivatives. Key comparisons include:

Key Observations :

- Electronic Effects : The 4-ethyl group in the target compound provides mild electron-donating character, while the 2-trifluoromethoxy group withdraws electrons, creating a polarized aromatic system. This contrasts with compounds like 1-(4-(trifluoromethyl)phenyl)propan-2-one, where the trifluoromethyl group dominates reactivity .

Physicochemical Properties

Predicted or experimental data for select compounds:

Key Observations :

Crystallographic and Conformational Differences

- Hydrazinylidene Derivatives : Compounds like 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one adopt planar conformations with intermolecular N–H⋯O hydrogen bonds, forming chains .

- Ethyl vs. Methylthio : The bulkier ethyl group in the target compound may disrupt such hydrogen-bonding networks, leading to different crystal packing compared to smaller substituents.

Biological Activity

1-Chloro-1-(4-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one, with the molecular formula C12H12ClF3O2 and a molecular weight of 280.67 g/mol, is an organic compound notable for its complex structure that includes a chloro group, an ethyl substituent, and a trifluoromethoxy group attached to a phenyl ring. The presence of the trifluoromethoxy group enhances its lipophilicity and potential biological activity, making it an interesting subject for pharmaceutical research.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar trifluoromethoxy functionalities often demonstrate enhanced interactions with biological targets, which may contribute to their effectiveness against various microbial strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed that the unique trifluoromethoxy group may enhance its interaction with specific cancer cell targets, potentially leading to increased efficacy in inhibiting tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.

The proposed mechanism of action involves the inhibition of key enzymes or pathways critical for cancer cell survival and proliferation. For instance, studies have shown that compounds with similar structures can interfere with mitotic processes in centrosome-amplified cancer cells, leading to multipolar spindle formation and subsequent cell death.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Chloro-1-(3-ethyl-2-(trifluoromethoxy)phenyl)propan-2-one | C12H12ClF3O | Similar structure; studied for antimicrobial properties |

| 1-Chloro-1-(4-fluorophenyl)propan-2-one | C11H12ClF | Lacks trifluoromethoxy group; reduced biological activity |

| 1-Chloro-1-(4-methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one | C11H10ClF3OS | Contains methylthio group; different biological profile |

Study on Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various analogs of similar compounds and evaluated their anticancer efficacy. The study found that certain modifications to the structure significantly enhanced cytotoxicity against breast cancer cell lines (MDA-MB-468), indicating that structural variations can lead to substantial differences in biological activity .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial properties of fluorinated compounds, including those similar to this compound. The results indicated that these compounds exhibited potent activity against Gram-positive bacteria, suggesting their potential as lead candidates in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.